molecular formula C17H19N5O2 B14097018 1,3-dimethyl-8-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

1,3-dimethyl-8-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14097018
M. Wt: 325.4 g/mol
InChI Key: XSWFXXOTMFVILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-8-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound that belongs to the class of imidazole-containing compounds. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields.

Preparation Methods

The synthesis of 1,3-dimethyl-8-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves multiple steps, including the formation of the imidazole ring and subsequent modifications to introduce the phenylethyl and dimethyl groups. The synthetic routes typically involve the use of glyoxal and ammonia to form the imidazole ring, followed by further reactions to introduce the desired substituents . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1,3-dimethyl-8-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the disruption of cellular processes in bacteria, viruses, or cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

2,4-dimethyl-6-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C17H19N5O2/c1-19-14-13(15(23)20(2)17(19)24)22-11-10-21(16(22)18-14)9-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3

InChI Key

XSWFXXOTMFVILL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)CCC4=CC=CC=C4

Origin of Product

United States

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